First-in-Class RNF5 Inhibitor with Validated CFTR Rescue Potency (EC50 = 2.2–2.6 μM)
RNF5 inhibitor Inh-2 is the first reported pharmacological inhibitor of RNF5/RMA1 and demonstrates consistent F508del-CFTR rescue activity across multiple cell models [1]. The compound exhibits an EC50 of 2.2 μM in F508del-homozygous bronchial epithelial cells and 2.6 μM in CFBE41o⁻ immortalized cells, providing a well-characterized potency benchmark . In contrast, the structurally distinct RNF5 inhibitor/degrader FX12 does not report a direct CFTR rescue EC50; its primary reported activity is inhibition of α-1-antitrypsin (NHK) dislocation with an IC50 of 2.7 μM—a different assay readout that cannot be directly equated to CFTR functional rescue . This makes Inh-2 the only RNF5 inhibitor with peer-reviewed, quantitative CFTR rescue potency data suitable for cystic fibrosis research applications [2].
| Evidence Dimension | F508del-CFTR functional rescue potency |
|---|---|
| Target Compound Data | EC50 = 2.2 μM (bronchial epithelial cells); EC50 = 2.6 μM (CFBE41o⁻ cells) |
| Comparator Or Baseline | FX12: No direct CFTR rescue EC50 reported; NHK dislocation IC50 = 2.7 μM |
| Quantified Difference | Inh-2: Validated CFTR rescue EC50; FX12: No CFTR rescue potency reported in peer-reviewed literature |
| Conditions | Inh-2: F508del-homozygous bronchial epithelial cells and CFBE41o⁻ cells, long-term incubation; FX12: α-1-antitrypsin (NHK) dislocation assay |
Why This Matters
For cystic fibrosis research, Inh-2 is the only commercially available RNF5 inhibitor with peer-reviewed, quantitative CFTR functional rescue data, enabling reproducible dose-response studies and serving as a benchmark for novel RNF5-targeting compound evaluation.
- [1] Sondo E, et al. Cell Chem Biol. 2018;25(7):891-905.e8. View Source
- [2] Brusa I, et al. J Med Chem. 2023;66(14):9797-9822. View Source
